molecular formula C11H15ClN2O B12102614 5-chloro-1-cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde

5-chloro-1-cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B12102614
M. Wt: 226.70 g/mol
InChI Key: QJOTTYJUUXHLPL-UHFFFAOYSA-N
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Description

5-Chloro-1-cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde: is a versatile compound with an intriguing structure. The pyrazole ring, which it contains, is a common motif found in various biologically and pharmaceutically active molecules. Let’s explore its properties and applications.

Preparation Methods

This compound can be synthesized from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one using Vilsmeier-Haack reaction conditions . The chlorination of the C1 position occurs alongside the expected formylation. Industrial production methods may involve modifications of this synthetic route.

Chemical Reactions Analysis

Reactions::

    Oxidation: Undergoes oxidation reactions.

    Reduction: Can be reduced.

    Substitution: Reacts with nucleophiles to undergo substitution reactions.

Common Reagents and Conditions::

    Chlorination: Chlorine source (e.g., N-chlorosuccinimide, sulfuryl chloride) in appropriate solvent.

    Formylation: Vilsmeier reagent (DMF and POCl₃) or related methods.

Major Products:: The major product of chlorination is 5-chloro-1-cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde itself.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for potential biological activities.

    Medicine: Evaluated for pharmacological effects.

    Industry: Used in the synthesis of other compounds.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended purpose.

Comparison with Similar Compounds

While there are related pyrazole derivatives, the unique combination of chlorination, cyclohexyl substitution, and aldehyde functionality sets 5-chloro-1-cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde apart.

Similar Compounds:

Properties

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

5-chloro-1-cyclohexyl-3-methylpyrazole-4-carbaldehyde

InChI

InChI=1S/C11H15ClN2O/c1-8-10(7-15)11(12)14(13-8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3

InChI Key

QJOTTYJUUXHLPL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C=O)Cl)C2CCCCC2

Origin of Product

United States

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